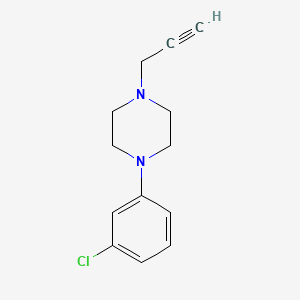
1-(3-Chlorophenyl)-4-(2-propynyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Derivation
The compound 1-(3-chlorophenyl)piperazine has been synthesized and utilized as a precursor for further chemical reactions. Specifically, it has been synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, and further reacted with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride, with an overall yield of 45.7% (Mai, 2005).
In another study, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds with 3-chlorophenyl substitution, have been synthesized and investigated for potential anticancer activities. These compounds showed promising antiproliferative effects in comparison with cisplatin (Yurttaş et al., 2014).
Another approach for synthesizing 1-(2,3-dichlorophenyl)piperazine involves reacting 2,6-dichloro-nitrobenzene with anhydrous piperazine, followed by a series of reactions leading to a final product with a total yield of 53.3%. This synthetic route has been discussed in terms of the quality and quantity of the final product, and the factors influencing each reaction were analyzed (Ning-wei, 2006).
Biological Applications and Studies
Piperazine derivatives, including those with chlorophenyl groups, have been synthesized and evaluated for their anticancer and antituberculosis activities. Some of these compounds exhibited significant antituberculosis and anticancer activities, indicating their potential in the field of drug development (Mallikarjuna, Padmashali, & Sandeep, 2014).
Additionally, theoretical and experimental investigations into the structural, electronic, molecular, and biological properties of certain chlorophenyl piperazine derivatives have been conducted. These studies have revealed insights into the compound's potential activity against specific proteins and have shown effectiveness against cancer cell lines, particularly prostate cancer (Bhat et al., 2018).
Analytical and Structural Studies
- There have been studies focusing on the structural and spectroscopic analysis of chlorophenyl piperazine derivatives. For example, the spectroscopic studies of 1-(4-Chlorophenyl) piperazine (14CPP) involved nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR), and Raman techniques. The analysis was supported by density functional theory (DFT) calculations, providing a detailed understanding of the molecule's structure and properties (Dikmen, 2019).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h1,3-5,11H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBIXLFPUKVRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)
![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)

![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)
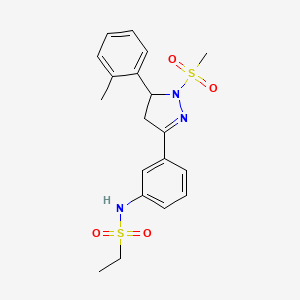
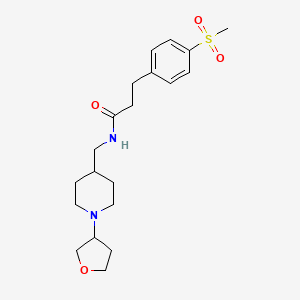
![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2354283.png)

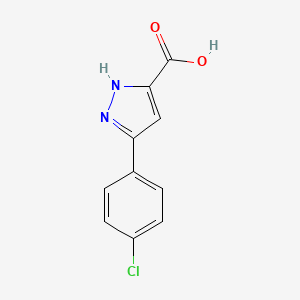
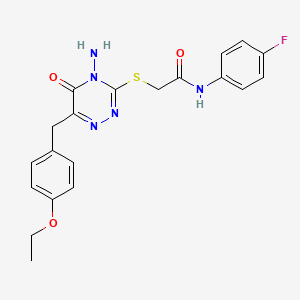
![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2354288.png)
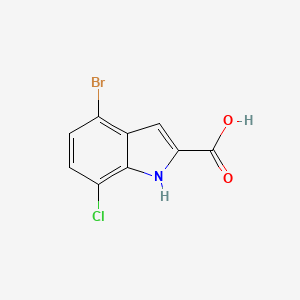
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2354293.png)